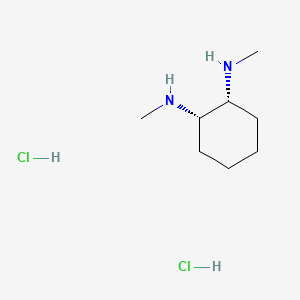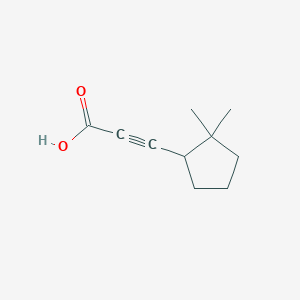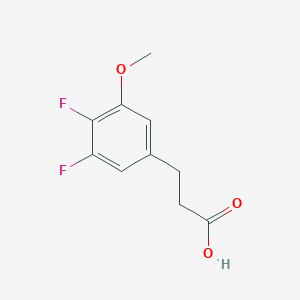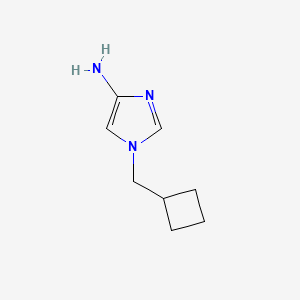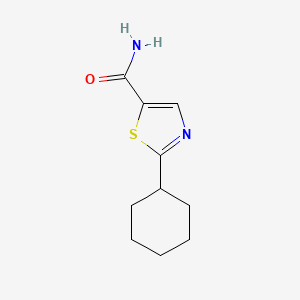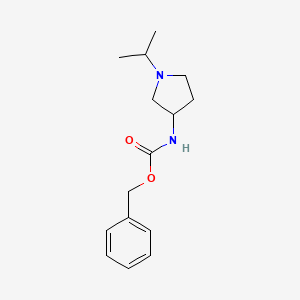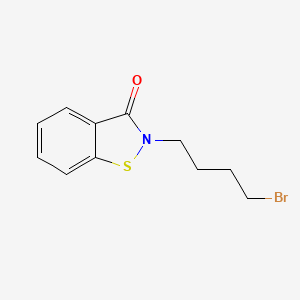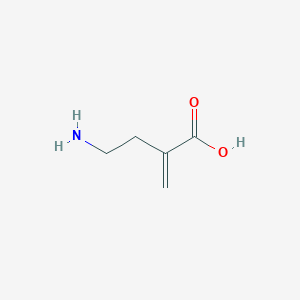
4-Amino-2-methylenebutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-methylenebutanoic acid is an organic compound with the molecular formula C5H9NO2. It belongs to the class of gamma amino acids and derivatives, characterized by having an amino group attached to the gamma carbon atom . This compound is also known by other names such as γ-Amino-α-methylene butyric acid .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylenebutanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobutyric acid with formaldehyde under basic conditions to introduce the methylene group at the alpha position . The reaction typically proceeds as follows:
Starting Material: 4-aminobutyric acid
Reagent: Formaldehyde
Conditions: Basic medium (e.g., sodium hydroxide)
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
4-Amino-2-methylenebutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, Acyl chlorides
Major Products
Oxidation: this compound can be oxidized to 4-amino-2-methylene-4-oxobutanoic acid.
Reduction: Reduction yields 4-amino-2-methylbutanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Amino-2-methylenebutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
作用機序
The mechanism of action of 4-Amino-2-methylenebutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The methylene group can participate in electrophilic and nucleophilic reactions, further modulating biological activity .
類似化合物との比較
Similar Compounds
4-Amino-2-methylbutanoic acid: Similar structure but lacks the methylene group.
4-Amino-3-methylenebutanoic acid: Similar structure with the methylene group at a different position.
4-Amino-2-methylenepentanoic acid: Similar structure with an additional carbon atom in the chain
Uniqueness
4-Amino-2-methylenebutanoic acid is unique due to the presence of both an amino group and a methylene group at specific positions, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
特性
CAS番号 |
65370-67-4 |
|---|---|
分子式 |
C5H9NO2 |
分子量 |
115.13 g/mol |
IUPAC名 |
4-amino-2-methylidenebutanoic acid |
InChI |
InChI=1S/C5H9NO2/c1-4(2-3-6)5(7)8/h1-3,6H2,(H,7,8) |
InChIキー |
FTWHFXMUJQRNBK-UHFFFAOYSA-N |
正規SMILES |
C=C(CCN)C(=O)O |
melting_point |
170 - 179 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


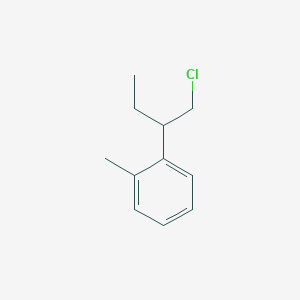
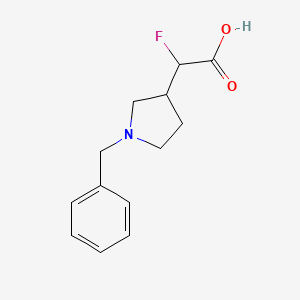
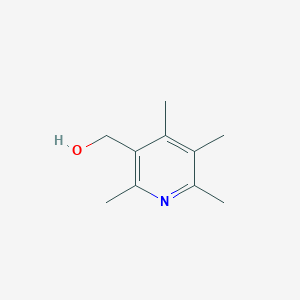
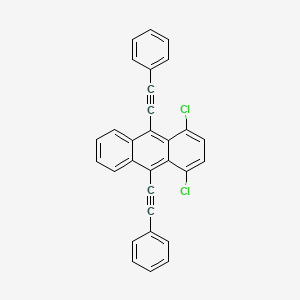
![1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)
